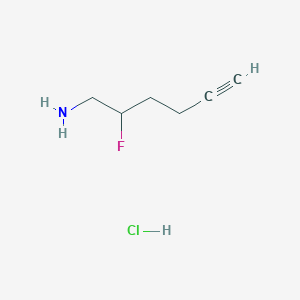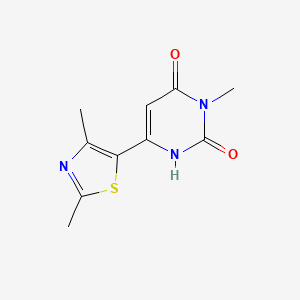
1-苄基-6-氯-1H-吲唑-3-碳腈
描述
“1-Benzyl-6-chloro-1H-indazole-3-carbonitrile” is a compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. Some of the reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用
化学转化和合成:
- 一项研究描述了将类似化合物转化为3-氨基吲哚-2-碳腈,使用三苯基膦。这个过程展示了这类化合物在合成新型吲哚衍生物方面的潜力,这在药物化学中是重要的(Michaelidou & Koutentis, 2009)。
- 另一项研究探讨了6-甲基色酮-3-碳腈这种相关化合物对亲核试剂的化学反应性,导致形成各种杂环系统(Ibrahim & El-Gohary, 2016)。
药物应用:
- 吲唑异构体被用来合成嘧啶融合吲唑衍生物,展示了这类化合物在开发新药物中的用途(Yakaiah et al., 2008)。
材料科学应用:
- 一项关于2-取代的5-氯-1,3-噁唑-4-甲酰胺的合成和性质的研究,这些化合物在结构上与1-苄基-6-氯-1H-吲唑-3-碳腈相关,表明在材料科学中具有潜在应用,特别是在开发具有独特性能的新化合物方面(Kornienko et al., 2014)。
结构和晶体学研究:
- 对N-(1-烯丙基-3-氯-1H-吲哚-5-基)-4-甲基苯磺酰胺的晶体结构的研究,这种结构类似,有助于我们理解分子构象和相互作用,在晶体学和分子设计等领域具有价值(Chicha et al., 2014)。
作用机制
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
生化分析
Biochemical Properties
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways such as the PI3K/Akt pathway . It also impacts gene expression by modulating transcription factors and other regulatory proteins. In addition, 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with proteins involved in cell signaling, such as PI3K, leading to the inhibition of downstream signaling pathways that promote cell growth and survival . Additionally, 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. The metabolic pathways of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile are complex and require further elucidation to fully understand its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile within cells and tissues involve several transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile within specific tissues and organs depend on factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the mitochondria to influence cellular metabolism
属性
IUPAC Name |
1-benzyl-6-chloroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-12-6-7-13-14(9-17)18-19(15(13)8-12)10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGOJIRQLBUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)C(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)

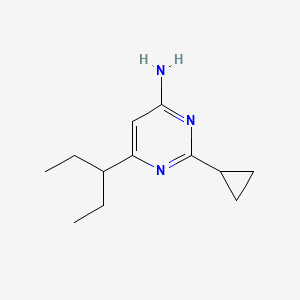
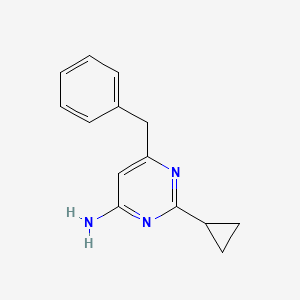


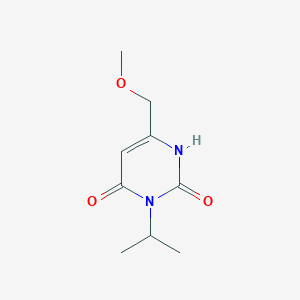



![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)
